![molecular formula C7H7BrF3N3 B13282684 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13282684.png)
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The unique structural features of this compound make it a valuable building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which utilizes aryl and heteroaryl boronic acids as coupling partners. The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl and heteroaryl boronic acids.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various arylated and heteroarylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit diverse biological activities .
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and neuroprotective drugs.
Biological Studies: It is used in the development of inhibitors for enzymes such as monoamine oxidase B, which is a target in the treatment of neurodegenerative disorders.
Material Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase B, the compound binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: This compound shares a similar core structure but differs in the position of the trifluoromethyl group and the presence of a carbonyl group.
3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These derivatives are obtained through further functionalization of the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups allows for versatile functionalization and the development of compounds with tailored properties .
Biological Activity
3-Bromo-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article aims to elucidate its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrimidine core with a bromine atom and a trifluoromethyl group. This configuration enhances its lipophilicity and metabolic stability, potentially improving bioavailability.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C6H3BrF3N4 |
Molecular Weight | 236.01 g/mol |
CAS Number | 136841796 |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities including:
- Anticancer Properties : Several studies have demonstrated the ability of pyrazolo[1,5-a]pyrimidines to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It could interact with various receptors influencing cell signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that it may induce oxidative stress within cancer cells leading to programmed cell death.
Anticancer Activity
A study evaluating the anticancer effects of pyrazolo[1,5-a]pyrimidines found that derivatives significantly inhibited the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 12.5 |
MCF-7 | 8.47 |
In these experiments, the compound exhibited a dose-dependent response with significant cytotoxicity observed at higher concentrations after 72 hours of treatment.
Anti-inflammatory Effects
In another study assessing anti-inflammatory properties using LPS-stimulated macrophages, the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to untreated controls.
Properties
Molecular Formula |
C7H7BrF3N3 |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7BrF3N3/c8-4-5(7(9,10)11)13-14-3-1-2-12-6(4)14/h12H,1-3H2 |
InChI Key |
JGQFOGRRHXPOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C(=NN2C1)C(F)(F)F)Br |
Origin of Product |
United States |
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